Pirenzepine-d8
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Overview
Description
Pirenzepine-d8 is a deuterium-labeled analogue of Pirenzepine, which is a selective antagonist for the muscarinic acetylcholine receptor subtype M1. Pirenzepine is primarily used in the treatment of peptic ulcers, as it reduces gastric acid secretion and muscle spasms . The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pirenzepine-d8 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Pirenzepine. The synthesis involves the substitution of hydrogen atoms with deuterium atoms in specific positions of the Pirenzepine molecule . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pirenzepine-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Pirenzepine-d8 is widely used in scientific research due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and to study the effects of deuterium substitution on chemical reactions.
Biology: Employed in studies involving muscarinic acetylcholine receptors to understand their role in various physiological processes.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Pirenzepine.
Mechanism of Action
Pirenzepine-d8 exerts its effects by binding to the muscarinic acetylcholine receptor subtype M1. This binding inhibits the receptor’s activity, leading to a decrease in gastric acid secretion and muscle spasms. The muscarinic acetylcholine receptor mediates various cellular responses, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Comparison with Similar Compounds
Pirenzepine-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Telenzepine: Another muscarinic receptor antagonist with similar pharmacological properties but without deuterium labeling.
Atropine: A non-selective muscarinic receptor antagonist used for various medical conditions.
Scopolamine: Another non-selective muscarinic receptor antagonist with applications in motion sickness and postoperative nausea.
This compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies, making it a valuable tool in scientific research .
Properties
IUPAC Name |
11-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)/i9D2,10D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHMFHUVIITRHF-PMCMNDOISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676114 |
Source
|
Record name | 11-{[4-Methyl(~2~H_8_)piperazin-1-yl]acetyl}-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189944-02-2 |
Source
|
Record name | 11-{[4-Methyl(~2~H_8_)piperazin-1-yl]acetyl}-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.